2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride
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Overview
Description
2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride is a chemical compound with the molecular formula C17-H22-N2-O2.Cl-H and a molecular weight of 322.87 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride involves several steps. One common method includes the reaction of 2-naphthalenecarboxylic acid with 2-diethylaminoethanol in the presence of a dehydrating agent to form the ester. The ester is then treated with hydrochloric acid to obtain the monohydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use as a local anesthetic and in the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride can be compared with other similar compounds, such as:
Procaine: Both compounds are used as local anesthetics, but this compound may have different pharmacokinetic properties.
Proparacaine: Similar to procaine, proparacaine is also a local anesthetic but is primarily used in ophthalmology.
Naphthalene derivatives: These compounds share a similar naphthalene core structure but differ in their functional groups and applications.
Properties
CAS No. |
23379-41-1 |
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Molecular Formula |
C17H23ClN2O2 |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
diethyl-[2-(naphthalen-2-ylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C17H22N2O2.ClH/c1-3-19(4-2)11-12-21-17(20)18-16-10-9-14-7-5-6-8-15(14)13-16;/h5-10,13H,3-4,11-12H2,1-2H3,(H,18,20);1H |
InChI Key |
FIXCBPAWNQSZQF-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)NC1=CC2=CC=CC=C2C=C1.[Cl-] |
Origin of Product |
United States |
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